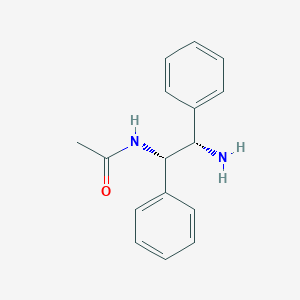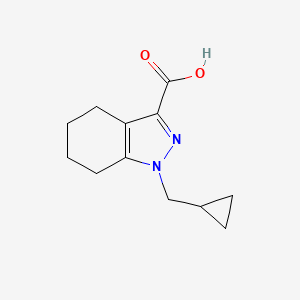![molecular formula C18H19N3O3 B12949109 Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-88-8](/img/structure/B12949109.png)
Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid moiety substituted with a dimethylamino group and an imidazolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method involves the reductive methylation of 3-aminobenzoic acid using formaldehyde and a supported transition metal catalyst under controlled conditions. The reaction is carried out at temperatures ranging from 20°C to 120°C and hydrogen pressures between 1 bar and 40 bar .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring and the imidazolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Applications De Recherche Scientifique
Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the imidazolidinyl group.
3-(Dimethylamino)benzoic acid: Similar but with different substitution patterns on the aromatic ring.
N,N-Dimethyl-p-aminobenzoic acid: Another related compound with different functional groups.
Uniqueness
Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- is unique due to the presence of both the dimethylamino and imidazolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651748-88-8 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[3-[4-(dimethylamino)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-19(2)14-6-8-15(9-7-14)20-10-11-21(18(20)24)16-5-3-4-13(12-16)17(22)23/h3-9,12H,10-11H2,1-2H3,(H,22,23) |
Clé InChI |
PWNMWZMYIMSGSD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)


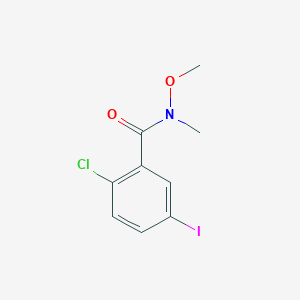
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
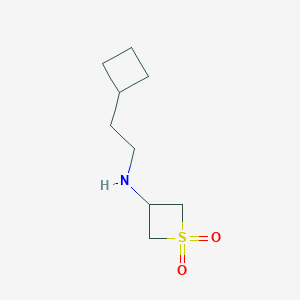

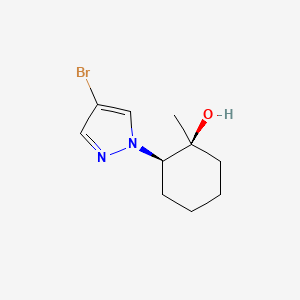
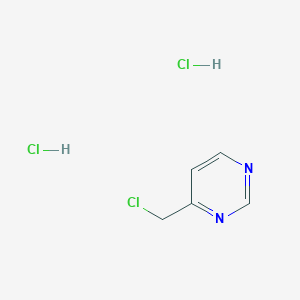
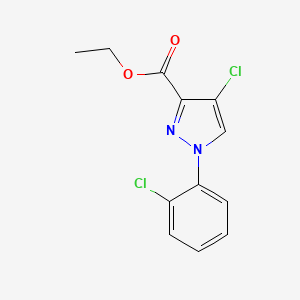
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
